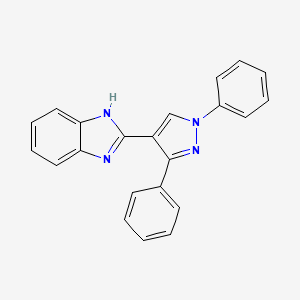
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrazole ring fused with a benzodiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with o-phenylenediamine under reflux conditions in the presence of a suitable catalyst. One efficient method uses Gadolinium (III) trifluoromethanesulfonate as a catalyst in ethanol, achieving good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes using continuous flow reactors and scalable catalysts to ensure consistent yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted phenyl rings.
Aplicaciones Científicas De Investigación
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways such as the PI3K/Akt pathway, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole: Similar structure but with an imidazole ring instead of a benzodiazole.
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]thiazole: Contains a thiazole ring, showing different biological activities.
Uniqueness
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole is unique due to its specific combination of a pyrazole ring with a benzodiazole moiety, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C22H16N4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(1,3-diphenylpyrazol-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C22H16N4/c1-3-9-16(10-4-1)21-18(15-26(25-21)17-11-5-2-6-12-17)22-23-19-13-7-8-14-20(19)24-22/h1-15H,(H,23,24) |
Clave InChI |
PQZOJXYSZWLDNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















